1,2-Bis(trifluoromethoxy)benzene
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Overview
Description
1,2-Bis(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H4F6O2. It is characterized by the presence of two trifluoromethoxy groups attached to a benzene ring. This compound is part of a broader class of trifluoromethyl ethers, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dihydroxybenzene with trifluoromethyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions . Another method includes the use of trifluoromethanesulfonic anhydride and a suitable base to introduce the trifluoromethoxy groups onto the benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethoxy groups influence the reactivity of the benzene ring.
Oxidation and Reduction: While the trifluoromethoxy groups are generally resistant to oxidation and reduction, the benzene ring can undergo such reactions under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while halogenation can produce halogenated trifluoromethoxybenzenes .
Scientific Research Applications
1,2-Bis(trifluoromethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethoxy)benzene involves its interaction with molecular targets through its trifluoromethoxy groups. These groups can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes . The compound can also participate in various biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethoxy)benzene: Similar structure but with trifluoromethoxy groups at different positions on the benzene ring.
1,4-Bis(trifluoromethoxy)benzene: Another isomer with trifluoromethoxy groups at the para positions.
Trifluoromethoxybenzene: Contains a single trifluoromethoxy group attached to the benzene ring.
Uniqueness
1,2-Bis(trifluoromethoxy)benzene is unique due to the ortho positioning of its trifluoromethoxy groups, which can significantly influence its chemical reactivity and interactions compared to its isomers . This positioning can lead to distinct steric and electronic effects, making it valuable in specific applications where these properties are advantageous .
Properties
IUPAC Name |
1,2-bis(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O2/c9-7(10,11)15-5-3-1-2-4-6(5)16-8(12,13)14/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRZNXYQOCLJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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